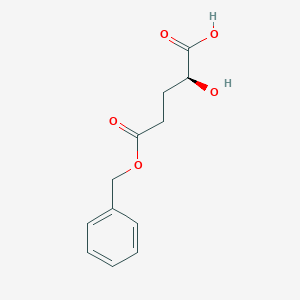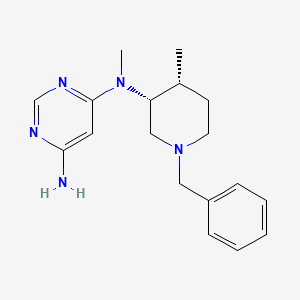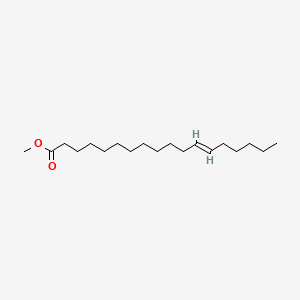
(2S)-2-hydroxy-5-oxo-5-phenylmethoxypentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Hydroxy-5-oxo-5-phenylmethoxypentanoic acid is an organic compound with a complex structure that includes a hydroxy group, a ketone group, and a phenylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-hydroxy-5-oxo-5-phenylmethoxypentanoic acid typically involves multi-step organic reactions. One common method is the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy ketone. This intermediate can then undergo further reactions to introduce the phenylmethoxy group and finalize the structure.
Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stereochemistry of the compound, which is crucial for its biological activity.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products:
Oxidation: Formation of carboxylic acids or diketones
Reduction: Formation of secondary alcohols
Substitution: Formation of substituted phenylmethoxy derivatives
Applications De Recherche Scientifique
(2S)-2-Hydroxy-5-oxo-5-phenylmethoxypentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-hydroxy-5-oxo-5-phenylmethoxypentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and ketone groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenylmethoxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
(2S)-2-Hydroxy-5-oxo-5-phenylpentanoic acid: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
(2S)-2-Hydroxy-5-oxo-5-methoxypentanoic acid: Lacks the phenyl group, which may influence its lipophilicity and interaction with biological targets.
Uniqueness: (2S)-2-Hydroxy-5-oxo-5-phenylmethoxypentanoic acid is unique due to the presence of both the phenylmethoxy group and the specific stereochemistry at the 2-position
Propriétés
Formule moléculaire |
C12H14O5 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
(2S)-2-hydroxy-5-oxo-5-phenylmethoxypentanoic acid |
InChI |
InChI=1S/C12H14O5/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H,15,16)/t10-/m0/s1 |
Clé InChI |
OCPVHWNYJXUPHN-JTQLQIEISA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)O |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B13434213.png)
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbaldehyde](/img/structure/B13434217.png)

![1-([2,4'-Bibenzo[b]thiophen]-4-yl)piperazine](/img/structure/B13434227.png)

![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13434238.png)
![N-[(2S,5S)-2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13434242.png)
![N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine](/img/structure/B13434244.png)
![2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13434246.png)





